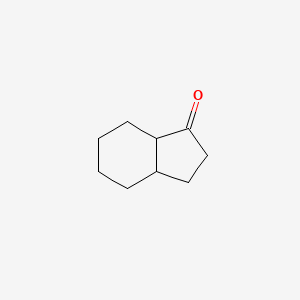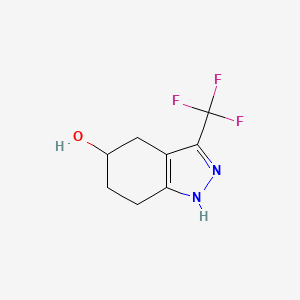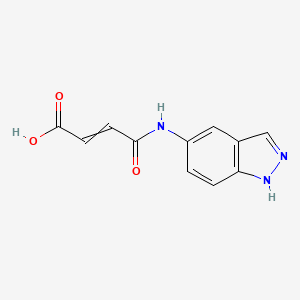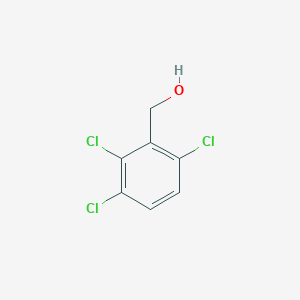![molecular formula C15H10F2O3 B11724590 3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724590.png)
3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C15H10F2O3 It is characterized by the presence of a phenyl group substituted with a difluorophenoxy group and a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid typically involves the reaction of 3,5-difluorophenol with 2-bromophenylprop-2-enoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce propanoic acid derivatives. Substitution reactions can lead to a variety of substituted phenylprop-2-enoic acids.
Wissenschaftliche Forschungsanwendungen
3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The difluorophenoxy group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The prop-2-enoic acid moiety can participate in covalent bonding with target proteins, further modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2-(3,4-difluorophenoxy)phenyl]prop-2-enoic acid: Similar structure but with different fluorine substitution pattern.
3-phenyl-2-sulfanyl-prop-2-enoic acid: Contains a sulfanyl group instead of a difluorophenoxy group.
3-(3,5-Difluorophenyl)propionic acid: Lacks the prop-2-enoic acid moiety.
Uniqueness
3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both difluorophenoxy and prop-2-enoic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C15H10F2O3 |
|---|---|
Molekulargewicht |
276.23 g/mol |
IUPAC-Name |
3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H10F2O3/c16-11-7-12(17)9-13(8-11)20-14-4-2-1-3-10(14)5-6-15(18)19/h1-9H,(H,18,19) |
InChI-Schlüssel |
YYTZSEVRYLWYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724511.png)


![1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B11724524.png)


![1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B11724530.png)



![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B11724537.png)

![3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B11724550.png)
